molecular formula C11H11NO3 B2568241 Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate CAS No. 93258-88-9

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Cat. No.: B2568241
CAS No.: 93258-88-9
M. Wt: 205.213
InChI Key: GSWJOSIENRJOBT-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a heterocyclic compound that belongs to the class of isoquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous substance with a broad spectrum of action in the brain . Its primary targets are monoamine oxidase (MAO) enzymes , which play a crucial role in the metabolism of monoamines in the brain .

Mode of Action

This compound acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting these enzymes, it prevents the breakdown of monoamines, such as dopamine, noradrenaline, and serotonin . This results in increased concentrations of these neurotransmitters in the brain .

Biochemical Pathways

The inhibition of MAO enzymes by this compound affects several biochemical pathways. It has been shown to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . This suggests that it may be involved in the dopamine metabolism pathway . Furthermore, it has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

Pharmacokinetics

It is known that it has high gastrointestinal absorption .

Result of Action

The result of this compound’s action is an increase in the concentrations of monoamines in the brain . This can lead to various effects, including neuroprotective effects and potential antidepressant-like effects . It has also been suggested that it may have a considerable potential as a drug for combating substance abuse, through the attenuation of craving .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method involves the use of palladium-catalyzed carbonylation reactions . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which are valuable intermediates in the synthesis of complex organic molecules.

Scientific Research Applications

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and cancer.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carboxylate group enhances its solubility and facilitates its use in various synthetic applications.

Properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWJOSIENRJOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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